BenchChemオンラインストアへようこそ!

N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Endocannabinoid Pharmacology Fatty Acid Amide Hydrolase (FAAH) Inhibition Enzyme Inhibitor Screening

N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule defined by a cyclohexane ring bearing a 1-tetrazolyl group and a 2-methoxyphenethylamide side chain. This compound belongs to a broader class of tetrazole-containing carboxamides extensively explored as modulators of the endocannabinoid system, specifically as inhibitors of fatty acid amide hydrolase (FAAH) or anandamide cellular uptake, and has been referenced in patent literature related to these mechanisms.

Molecular Formula C17H23N5O2
Molecular Weight 329.4 g/mol
Cat. No. B4510204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC17H23N5O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2(CCCCC2)N3C=NN=N3
InChIInChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)9-12-18-16(23)17(10-5-2-6-11-17)22-13-19-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,18,23)
InChIKeyXTBQJOATIZZCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: A Tetrazole-Based Cyclohexanecarboxamide Scaffold for Endocannabinoid System Research


N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule defined by a cyclohexane ring bearing a 1-tetrazolyl group and a 2-methoxyphenethylamide side chain. This compound belongs to a broader class of tetrazole-containing carboxamides extensively explored as modulators of the endocannabinoid system, specifically as inhibitors of fatty acid amide hydrolase (FAAH) or anandamide cellular uptake, and has been referenced in patent literature related to these mechanisms [1]. Its core scaffold represents a non-carbamoyl tetrazole architecture, distinguishing it from carbamoylating analogs like LY2183240 [2], and positions it as a candidate for studying non-FAAH-mediated antinociceptive pathways [2].

Quantified Procurement Risks of Interchanging N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide with Its Closest In-Class Analogs


Generic substitution among tetrazole cyclohexanecarboxamides carries concrete scientific risk, undermining experimental reproducibility. Within this family, minor structural changes can toggle a compound's mechanism of action between FAAH inhibition and anandamide uptake inhibition, as demonstrated by the pharmacological divergence of OMDM132 (non-carbamoyl, uptake-only inhibitor) and LY2183240 (carbamoyl, dual FAAH/uptake inhibitor) in the same experimental models [1]. The target compound's specific N-[2-(2-methoxyphenyl)ethyl] amide side chain introduces distinct lipophilicity, steric, and electronic properties compared to analogs with smaller or more polar amide substituents, which can translate to quantitative differences in target occupancy, selectivity window over off-target serine hydrolases, and in vivo analgesic efficacy as shown for structurally related tetrazoles in formalin-induced pain models [1].

Direct Comparative Performance Benchmarks for N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Procurement


FAAH Inhibition Potency Compared to the Closest Known Chelating Analog

While direct experimental data for N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is not publicly available, a near-isosteric analog, N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CHEMBL3113272), exhibits an apparent FAAH IC50 of 0.025 nM in human FAAH-expressing CHOK1 cells [1]. This extreme potency serves as a class-level benchmark for the 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide pharmacophore. In comparison, a regioisomeric analog (CHEMBL3113274) shows a higher IC50 of 0.080 nM, and an N-cyclooctyl analog displays a further potency drop, illustrating that the amide substituent's steric and electronic properties critically modulate enzymatic potency within this class [1]. Without specific Ki and IC50 data for the target compound, a user must experimentally verify that the N-[2-(2-methoxyphenyl)ethyl] group does not compromise this high baseline potency.

Endocannabinoid Pharmacology Fatty Acid Amide Hydrolase (FAAH) Inhibition Enzyme Inhibitor Screening

Mechanistic Differentiation: Non-Carbamoyl Architecture Minimizes Serine Hydrolase Off-Target Activity

The target compound's amide linkage (non-carbamoyl) is a critical structural differentiator from carbamoyl-tetrazole FAAH inhibitors such as LY2183240, which contains a carbamoylating electrophilic warhead responsible for irreversible, broad-spectrum serine hydrolase inhibition [1]. In published comparative pharmacology, the non-carbamoyl tetrazole OMDM132 (structurally analogous to the target compound) lacks FAAH inhibitory activity and acts solely as an anandamide uptake inhibitor, while its carbamoyl analog LY2183240 inhibits FAAH and multiple other serine hydrolases [1]. Quantitative behavioral pharmacology confirms this divergence: the antinociceptive effect of OMDM132 in the formalin test is only partially reversed by CB1 antagonist rimonabant, whereas LY2183240's effect is fully reversed, demonstrating distinct in vivo mechanisms driven solely by the presence or absence of the carbamoyl group [1].

Drug Selectivity Profiling Serine Hydrolase Pharmacology Mechanism-of-Action Elucidation

Physicochemical Differentiation: 2-Methoxyphenethyl Substituent Impact on Lipophilicity and Permeability

The 2-methoxyphenethyl group on the target compound represents a deliberate increase in calculated lipophilicity (ClogP approximately 2.8–3.5) compared to more polar analogs such as N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (ClogP approximately 1.5) and N-(4-methyl-2-pyridinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (ClogP approximately 1.8) . In the context of endocannabinoid pharmacology, where target engagement often occurs within the CNS, this increased lipophilicity is predicted to enhance passive blood-brain barrier permeation and may shift the distribution profile toward CNS-penetrant pharmacokinetics, a property strategically exploited in other analgesics targeting central targets [1]. This is a class-level inference based on structure-activity relationships observed in tetrazole inhibitors, where aromatic amide substituents commonly modulate both potency and in vivo distribution, and must be verified by direct measurement of LogD and brain-to-plasma ratio for the target compound.

ADME Optimization Lipophilicity-Driven Selectivity Blood-Brain Barrier Penetration

Synthetic Accessibility and Procurement Purity Benchmarking

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically proceeds through a multi-step sequence involving formation of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid followed by amide coupling with 2-(2-methoxyphenyl)ethan-1-amine . The tetrazole regioisomer purity (1H-tetrazol-1-yl vs. 2H-tetrazol-2-yl) is a critical quality attribute; unintended 2H-isomer contamination can arise during tetrazole ring formation and may exhibit distinct biological activity or inactivity, as demonstrated by the regioisomeric pair OMDM132/OMDM133 where one isomer retains anandamide uptake inhibition while the other is completely inactive [1]. For reproducible research, confirmation of tetrazole regioisomeric identity by NOESY NMR or X-ray crystallography, coupled with certified HPLC purity (>95%), is essential. Ambinter and Enamine stock similar 1-tetrazolyl-cyclohexanecarboxamide building blocks, indicating the scaffold is commercially accessible, but the specific amide coupling to 2-methoxyphenethylamine is typically performed as a custom synthesis.

Chemical Synthesis Fidelity HPLC/MS Purity Verification Procurement Quality Control

High-Confidence Application Scenarios for N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Based on Structural and Mechanistic Differentiation


Investigating Non-FAAH Endocannabinoid Uptake Mechanisms

The non-carbamoyl tetrazole architecture of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide positions it as a candidate to dissect anandamide cellular uptake pathways independent of FAAH inactivation. As demonstrated by its structural congener OMDM132, which inhibits anandamide uptake with no FAAH inhibition, the compound is predicted to exert antinociceptive effects partially sensitive to CB1 and CB2 receptor antagonism, enabling researchers to parse the contribution of endocannabinoid transport vs. enzymatic hydrolysis in pain models [1]. In this context, the 2-methoxyphenethyl substituent's enhanced lipophilicity may additionally confer improved CNS distribution relative to less lipophilic uptake inhibitors, potentially improving the translational relevance of preclinical pain research [1].

Structure-Activity Relationship (SAR) Exploration of the FAAH Pharmacophore

Given that closely related 1-(1H-tetrazol-1-yl)cyclohexanecarboxamides achieve sub-nanomolar FAAH inhibition (e.g., 0.025 nM for CHEMBL3113272), the target compound can serve as a probe to map the tolerance of the FAAH active site for bulky, lipophilic amide substituents. Its 2-methoxyphenethyl group extends farther into space compared to the 4-pyridinyl group, and comparative IC50 measurement against the pyridinyl benchmark will reveal whether the FAAH acyl chain-binding pocket accommodates the increased steric bulk without compromising potency [1]. This SAR information directly informs medicinal chemistry efforts to design FAAH inhibitors with tunable CNS selectivity [1].

Selective Pharmacological Tool for Differentiating Serine Hydrolase Polypharmacology

Unlike carbamoyl tetrazoles such as LY2183240, which irreversibly modify a broad spectrum of serine hydrolases, the target compound's stable amide linkage predicts a selective interaction profile limited to its primary molecular target (likely the putative anandamide transporter or a specific FAAH conformation) [1]. This makes it a superior chemical probe for experiments where polypharmacology or mechanism-based toxicity confounds interpretation, particularly in global serine hydrolase activity-based protein profiling (ABPP) studies where carbamoyl probes would generate widespread background labeling [1].

Regiochemical Quality Control Standard

The well-characterized bioactivity divergence between 1H-tetrazol-1-yl and 2H-tetrazol-2-yl regioisomers (exemplified by OMDM132 vs. OMDM133) establishes the target compound's correct regioisomeric form as a critical reference standard for analytical method development. Pharmaceutical analytical laboratories can use authenticated N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide to validate HPLC, NMR, and MS/MS methods capable of detecting and quantifying the inactive 2H-tetrazole contaminant at levels below 1%, thereby ensuring batch-to-batch consistency in research-grade material [1].

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.